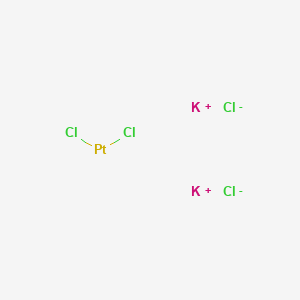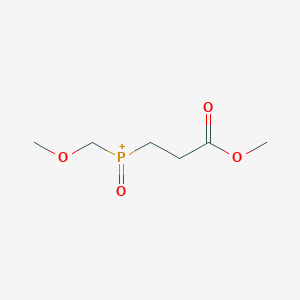
1-Bromo-2-ethyl-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethyl-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromine atom, an ethyl group, and a fluorine atom attached to a benzene ring. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-ethyl-4-fluorobenzene is the carbon atoms in organic compounds during the formation of carbon-carbon bonds . This compound is commonly used in the Suzuki-Miyaura coupling reaction , a type of cross-coupling reaction, to form carbon-carbon bonds .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the bromine atom in the compound is replaced by another group, typically a carbon-containing group . This reaction is facilitated by a metal catalyst, such as palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound is often involved, is a key biochemical pathway. This reaction is used to create biaryl compounds, which are common structures in many pharmaceuticals and organic materials . The reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers . The specific molecular and cellular effects would depend on the particular compounds being synthesized.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a suitable catalyst is crucial for its role in the Suzuki-Miyaura coupling reaction . Additionally, the reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and the stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethyl-4-fluorobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with the bromination of 2-ethyl-4-fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethyl-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is a standard substrate for cross-coupling reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Grignard Reagents: The compound can form Grignard reagents when reacted with magnesium in dry ether, which are useful intermediates in organic synthesis.
Palladium Catalysts: Palladium-catalyzed reactions are commonly used in coupling reactions involving 1-Bromo-2-
Properties
IUPAC Name |
1-bromo-2-ethyl-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFDAIJZICZYEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781676-21-8 |
Source


|
| Record name | 1-bromo-2-ethyl-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)


![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)




